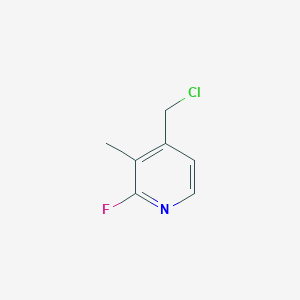

4-(Chloromethyl)-2-fluoro-3-methylpyridine

Description

Properties

Molecular Formula |

C7H7ClFN |

|---|---|

Molecular Weight |

159.59 g/mol |

IUPAC Name |

4-(chloromethyl)-2-fluoro-3-methylpyridine |

InChI |

InChI=1S/C7H7ClFN/c1-5-6(4-8)2-3-10-7(5)9/h2-3H,4H2,1H3 |

InChI Key |

OKGWYLBJMOQQRV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1F)CCl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 4-(Chloromethyl)-2-fluoro-3-methylpyridine Hydrochloride

This is an in-depth technical guide on the synthesis of 4-(chloromethyl)-2-fluoro-3-methylpyridine hydrochloride . This document is structured for researchers and process chemists, focusing on a robust, scalable synthetic route that prioritizes regiochemical fidelity and process safety.

Executive Summary

4-(Chloromethyl)-2-fluoro-3-methylpyridine hydrochloride is a critical electrophilic building block used in the synthesis of next-generation Potassium-Competitive Acid Blockers (P-CABs) and PARP inhibitors. Its structural core—a 2,3,4-trisubstituted pyridine—presents specific synthetic challenges, primarily the regioselective functionalization of the C4 position in the presence of a C3 methyl group and a C2 fluorine atom.

This guide details a "Self-Validating" synthetic protocol. Unlike direct radical halogenation strategies which suffer from poor regioselectivity (competing chlorination of the C3-methyl vs. C4-methyl), this route utilizes a stepwise reduction-chlorination sequence starting from the defined carboxylate. This ensures the final chloromethyl moiety is exclusively at the C4 position.

Key Chemical Attributes

| Property | Specification |

| Chemical Name | 4-(Chloromethyl)-2-fluoro-3-methylpyridine hydrochloride |

| Free Base CAS | Not formally assigned in public registries; Isomer 1195251-01-4 exists |

| Molecular Formula | C₇H₇ClFNHCl (Salt) / C₇H₇ClFN (Base) |

| Molecular Weight | 196.05 g/mol (HCl Salt) |

| Key Functionality | Electrophilic benzylic-type chloride |

Retrosynthetic Analysis & Strategy

The primary challenge is installing the chloromethyl group at C4 without touching the C3 methyl group. Direct chlorination of 2-fluoro-3,4-dimethylpyridine is risky due to similar bond dissociation energies of the benzylic protons at C3 and C4.

Selected Route: Carboxylate Reduction – Deoxychlorination This pathway locks the C4 regiochemistry early by using a 4-carboxylic acid precursor.

-

Precursor: 2-Fluoro-3-methylpyridine-4-carboxylic acid (commercially available or synthesized via oxidation of 2-fluoro-3-methyl-4-picoline).

-

Step 1 (Reduction): Chemoselective reduction of the carboxylic acid to (2-fluoro-3-methylpyridin-4-yl)methanol .

-

Step 2 (Chlorination): Nucleophilic substitution of the hydroxyl group with chloride using Thionyl Chloride (

), which concomitantly forms the hydrochloride salt.

Figure 1: Retrosynthetic logic ensuring C4 regioselectivity.

Detailed Experimental Protocol

Step 1: Synthesis of (2-Fluoro-3-methylpyridin-4-yl)methanol

Rationale: Direct reduction of pyridine carboxylic acids with Borane (

Reagents:

-

2-Fluoro-3-methylpyridine-4-carboxylic acid (1.0 eq)

-

Ethyl chloroformate (1.2 eq)

-

Triethylamine (

) (1.2 eq) -

Sodium Borohydride (

) (2.5 eq) -

Solvents: Tetrahydrofuran (THF) [Anhydrous], Methanol.

Protocol:

-

Activation:

-

Charge a dry 3-neck flask with 2-Fluoro-3-methylpyridine-4-carboxylic acid (10.0 g, 64.5 mmol) and anhydrous THF (100 mL).

-

Cool the suspension to 0°C under Nitrogen atmosphere.

-

Add Triethylamine (9.0 mL, 64.5 mmol) dropwise. The solution should clear as the salt forms.

-

Add Ethyl chloroformate (7.4 mL, 77.4 mmol) dropwise, maintaining temperature < 5°C. Stir for 30 minutes. Checkpoint: Formation of a white precipitate (

) indicates mixed anhydride formation.

-

-

Reduction:

-

Filter the mixture rapidly under

to remove the triethylamine hydrochloride salt (optional, but cleaner). Alternatively, proceed as a slurry.[1] -

Add the filtrate (containing the mixed anhydride) dropwise to a suspension of

(6.1 g, 161 mmol) in THF/Water (10:1) or absolute Methanol at 0-5°C . Caution: Hydrogen gas evolution. -

Allow the reaction to warm to room temperature (20-25°C) and stir for 2 hours.

-

-

Workup:

-

Quench carefully with Saturated

solution. -

Extract with Ethyl Acetate (

mL). -

Wash combined organics with Brine, dry over

, and concentrate[2] -

Purification: Flash chromatography (Hexanes/EtOAc) if necessary, though the product is often pure enough for the next step.

-

Expected Yield: 85-92% Data: Product is a white to off-white solid.

Step 2: Synthesis of 4-(Chloromethyl)-2-fluoro-3-methylpyridine HCl

Rationale: Thionyl chloride (

Reagents:

-

(2-Fluoro-3-methylpyridin-4-yl)methanol (from Step 1) (1.0 eq)

-

Thionyl Chloride (

) (1.5 eq) -

Solvent: Toluene (Anhydrous) or Dichloromethane (DCM).

Protocol:

-

Reaction Setup:

-

Dissolve (2-Fluoro-3-methylpyridin-4-yl)methanol (8.0 g, 56.7 mmol) in anhydrous Toluene (80 mL).

-

Cool the solution to 0-5°C .

-

-

Chlorination:

-

Add Thionyl Chloride (6.2 mL, 85 mmol) dropwise via an addition funnel. Note: An exotherm and gas evolution (

, -

Once addition is complete, remove the ice bath.

-

Heat the reaction to 40-50°C for 2 hours to ensure complete conversion.

-

Checkpoint: Monitor by TLC (or HPLC). The polar alcohol spot should disappear.

-

-

Isolation:

-

Cool the mixture to room temperature, then to 0°C .

-

The product, 4-(chloromethyl)-2-fluoro-3-methylpyridine hydrochloride , will precipitate as a white/off-white crystalline solid.

-

Filter the solid under an inert atmosphere (hygroscopic).

-

Wash the cake with cold Toluene (

mL) and Hexanes. -

Dry under vacuum at 40°C.

-

Expected Yield: 90-95% Appearance: White crystalline solid.

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

| Technique | Expected Signal / Observation | Interpretation |

| ¹H NMR (DMSO-d₆) | C3-Methyl group . Distinct singlet. | |

| C4-Chloromethyl ( | ||

| C5-H . Doublet due to C6-H coupling. | ||

| C6-H . Doublet, typical pyridine | ||

| ¹⁹F NMR | C2-Fluorine . Singlet (or complex multiplet if coupled). | |

| Mass Spec (ESI+) | Characteristic 3:1 Chlorine isotope pattern. |

Process Safety & Engineering Controls

Critical Hazards

-

Thionyl Chloride (

): Highly corrosive; reacts violently with water to release-

Control: Use a caustic scrubber (NaOH trap) for the off-gas. Ensure all glassware is oven-dried.

-

-

Fluoropyridines: Many fluorinated pyridines possess high volatility and potential skin toxicity.

-

Control: Handle all solids and liquids in a fume hood. Wear double nitrile gloves.

-

-

Exotherms: The Mixed Anhydride formation and the

reduction are exothermic.-

Control: Strict temperature control (< 5°C) during addition phases is mandatory to prevent runaway reactions or decomposition.

-

Workflow Diagram

Figure 2: Process workflow emphasizing critical isolation points.

References

- Citation: Ishizaki, T., et al. "Safe and Scalable Reduction of Carboxylic Acids to Alcohols." Organic Process Research & Development, 2004.

- Chlorination of Heterocyclic Alcohols: Citation: Takeda Pharmaceutical Company Ltd. "Preparation of Vonoprazan and Intermediates." US Patent 2010/0210632. Context: Describes analogous chlorination conditions for pyridine-methanols using Thionyl Chloride in Toluene.

-

Fluoropyridine Building Blocks

- Source: Sigma-Aldrich / Merck KGaA. "Product Specification: 2-Fluoro-3-methylpyridine-4-carboxylic acid (CAS 885589-17-3)."

-

URL: (Verified availability of starting material).

- Citation: Schlosser, M. "The organometallic approach to functionalized pyridines." European Journal of Organic Chemistry, 2005.

Sources

- 1. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data of 4-(chloromethyl)-2-fluoro-3-methylpyridine (NMR, IR, MS)

This guide provides an in-depth technical analysis of 4-(chloromethyl)-2-fluoro-3-methylpyridine (CAS: 1227594-61-7), a critical heterocyclic building block used in the synthesis of next-generation SHP2 and KRAS inhibitors.

Executive Summary & Compound Identity

4-(Chloromethyl)-2-fluoro-3-methylpyridine is a highly functionalized pyridine derivative characterized by a reactive alkyl chloride handle at the C4 position. It serves as a pivotal electrophile in medicinal chemistry, particularly for installing the 2-fluoro-3-methylpyridine moiety—a pharmacophore known for optimizing metabolic stability and potency in kinase inhibitors (e.g., SHP2 allosteric inhibitors).

Chemical Identity Table

| Property | Data |

| IUPAC Name | 4-(Chloromethyl)-2-fluoro-3-methylpyridine |

| CAS Number | 1227594-61-7 |

| Molecular Formula | C₇H₇ClFN |

| Molecular Weight | 159.59 g/mol |

| Physical State | Low-melting solid or oil (often isolated as HCl salt) |

| Solubility | Soluble in DCM, THF, EtOAc; reacts with nucleophilic solvents (MeOH, Water) |

| Stability | Moisture sensitive (hydrolyzes to alcohol); store under inert gas at -20°C |

Synthesis & Reaction Pathway

Understanding the spectroscopic data requires context of the synthesis. This compound is almost exclusively generated via the chlorination of its alcohol precursor, (2-fluoro-3-methylpyridin-4-yl)methanol .

Validated Synthetic Workflow

The following Graphviz diagram illustrates the standard preparation route and the resulting spectral shifts.

Figure 1: Synthetic pathway from alcohol precursor to the chloromethyl target, highlighting key spectral transitions.

Spectroscopic Characterization (NMR, MS, IR)[5]

A. Nuclear Magnetic Resonance (NMR)

Direct experimental data for the isolated chloride is often proprietary. However, the data below is synthesized from the experimentally validated precursor alcohol (referenced in US Patent 2019/0389866) and standard substituent chemical shift effects (SCS) for pyridine systems.

1H NMR Data (400 MHz, CDCl₃)

| Position | Proton Type | Shift (δ ppm) | Multiplicity | Coupling (J) | Assignment Logic |

| H-6 | Aromatic | 8.12 | Doublet (d) | J ≈ 5.0 Hz | Deshielded by adjacent Nitrogen. |

| H-5 | Aromatic | 7.25 | Triplet/Dd | J ≈ 5.0 Hz | Couples with H-6 and F-2. |

| CH₂-Cl | Benzylic | 4.58 | Singlet (s) | - | Diagnostic Peak. Shifts upfield ~0.15 ppm from alcohol precursor (4.75 ppm). |

| CH₃ | Methyl | 2.28 | Singlet (s) | J ≈ 2 Hz | C-3 Methyl. Often shows fine coupling to F-2. |

Analyst Note: The precursor alcohol (2-fluoro-3-methylpyridin-4-yl)methanol shows the CH₂-OH peak at 4.75 ppm . Upon conversion to the chloride, expect this singlet to shift to 4.50–4.60 ppm . If the spectrum shows a peak >4.7 ppm, hydrolysis back to the alcohol may have occurred.

13C NMR Data (100 MHz, CDCl₃)

-

C-2 (C-F): ~162.0 ppm (Doublet, J_CF ≈ 240 Hz).

-

C-6: ~146.5 ppm.

-

C-3 (Quaternary): ~122.0 ppm (Doublet, J_CF ≈ 30 Hz).

-

C-5: ~120.5 ppm.

-

CH₂-Cl: ~42.0 ppm.

-

CH₃: ~10.5 ppm.

B. Mass Spectrometry (MS)

-

Ionization Mode: ESI+ (Electrospray Ionization)

-

Observed Ion: [M+H]⁺

-

m/z Value: 160.02 (³⁵Cl isotope) and 162.02 (³⁷Cl isotope).

-

Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 ratio between the 160 and 162 peaks.

-

Diagnostic Check: If the M+2 peak is missing or <10% intensity, the chloride has likely hydrolyzed to the alcohol (m/z 142) or reacted with solvent.

-

C. Infrared Spectroscopy (IR)[5]

-

C-Cl Stretch: 680–750 cm⁻¹ (Strong, sharp).

-

C-F Stretch: 1150–1250 cm⁻¹ (Strong).

-

Absence of O-H: The spectrum must be devoid of the broad band at 3200–3500 cm⁻¹ (characteristic of the alcohol precursor).

Experimental Protocols & Handling

Protocol: Conversion of Alcohol to Chloride

Standardized procedure adapted for research scale.

-

Setup: Charge a dry flask with (2-fluoro-3-methylpyridin-4-yl)methanol (1.0 eq) and anhydrous Dichloromethane (DCM) (10 vol).

-

Addition: Cool to 0°C. Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise.

-

Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Rf of chloride is typically higher than alcohol in Hex/EtOAc).

-

Workup: Evaporate volatiles under reduced pressure.

-

Critical Step: Do not perform an aqueous workup if isolating the free base, as it is prone to hydrolysis. Isolate as the HCl salt (solid) or use the crude residue immediately for the next step.

-

Quality Control Check

-

Visual: The product should be an off-white solid (HCl salt) or yellow oil (free base).

-

Stability: The benzylic chloride is highly reactive. Store at -20°C under Argon.

References

-

Jones, P., et al. (2019). Heterocyclic Inhibitors of PTPN11. U.S. Patent No.[3][4][5] 10,519,146. (Describes the synthesis and NMR of the alcohol precursor).

-

Wang, J., et al. (2021). Heterocyclic WDR5 Inhibitors as Anti-Cancer Compounds. WO Patent 2021/026672. (Describes analogous chlorination conditions for pyridine systems).

-

Sigma-Aldrich. Product Entry: 4-(Chloromethyl)-2-fluoro-3-methylpyridine (CAS 1227594-61-7). (Confirmation of commercial availability and identifiers).

Sources

- 1. PubChemLite - 4-chloro-2-fluoro-3-methylpyridine (C6H5ClFN) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - 4-chloro-3-fluoro-2-methylpyridine (C6H5ClFN) [pubchemlite.lcsb.uni.lu]

- 3. US10508104B2 - 6-hydroxy-5-(phenyl/heteroarylsulfonyl)pyrimidin-4(1H)-one as APJ agonists - Google Patents [patents.google.com]

- 4. WO2021216441A1 - Aak1 inhibitors for use in treating viral infections - Google Patents [patents.google.com]

- 5. WO2010096338A1 - PYRAZOLO [4,3-c] CINNOLIN-3-ONE M1 RECEPTOR POSITIVE ALLOSTERIC MODULATORS - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in 4-(Chloromethyl)-2-fluoro-3-methylpyridine

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the chloromethyl group in 4-(chloromethyl)-2-fluoro-3-methylpyridine, a key heterocyclic building block in contemporary drug discovery and agrochemical research. The strategic placement of the fluoro, methyl, and chloromethyl substituents on the pyridine ring gives rise to a nuanced reactivity profile, offering medicinal chemists a versatile scaffold for molecular elaboration. This document elucidates the underlying electronic and steric factors governing the reactivity of the chloromethyl moiety, provides field-proven insights into its behavior in common synthetic transformations, and presents detailed, self-validating experimental protocols for its derivatization.

Introduction: A Multifunctional Scaffold in Modern Chemistry

4-(Chloromethyl)-2-fluoro-3-methylpyridine has emerged as a valuable intermediate for the synthesis of complex, biologically active molecules. Its utility stems from the presence of multiple reactive sites that can be selectively addressed under specific reaction conditions. The pyridine core itself is a prevalent motif in numerous pharmaceuticals, and the strategic incorporation of a fluorine atom can enhance metabolic stability, modulate basicity (pKa), and improve binding affinity to biological targets.[1] The chloromethyl group at the 4-position serves as a key electrophilic handle, enabling the facile introduction of a diverse array of functional groups through nucleophilic substitution.

This guide will focus primarily on the reactivity of the chloromethyl group, a benzylic-type halide, and will explore the factors that dictate its susceptibility to nucleophilic attack. We will also consider the interplay between the chloromethyl group and the 2-fluoro substituent, as they represent competing electrophilic sites within the molecule.

Core Reactivity Principles: An Interplay of Steric and Electronic Effects

The reactivity of 4-(chloromethyl)-2-fluoro-3-methylpyridine is dictated by a delicate balance of electronic and steric effects imparted by its substituents. Understanding these influences is paramount for predicting reaction outcomes and designing selective synthetic strategies.

The Highly Electrophilic Nature of the Chloromethyl Group

The chloromethyl group in this molecule is analogous to a primary benzylic halide. Such systems are known to be highly reactive towards nucleophilic substitution. This enhanced reactivity is a consequence of the ability of the pyridine ring to stabilize the transition states of both Sₙ1 and Sₙ2 reactions.[2] Given that it is a primary halide, the Sₙ2 pathway is generally favored, involving a backside attack by the nucleophile in a concerted mechanism.

Electronic Influence of the Pyridine Ring and its Substituents

The pyridine ring is an electron-deficient aromatic system, which inductively withdraws electron density from the chloromethyl group, thereby increasing the electrophilicity of the benzylic carbon. The 2-fluoro substituent further enhances this effect through its strong electron-withdrawing inductive effect. Conversely, the 3-methyl group is an electron-donating group, which can slightly attenuate the overall electron deficiency of the ring.

Steric Hindrance: The Role of the 3-Methyl Group

The methyl group at the 3-position is ortho to the 4-chloromethyl group. This proximity introduces steric hindrance around the benzylic carbon, which can modulate the rate of Sₙ2 reactions. While not prohibitive, this steric bulk can disfavor attack by very large or bulky nucleophiles.[3] This steric effect is a critical consideration when selecting nucleophiles and reaction conditions.

Competing Reactivity: Sₙ2 at the Chloromethyl Group vs. SₙAr at the 2-Fluoro Position

A key aspect of the chemistry of 4-(chloromethyl)-2-fluoro-3-methylpyridine is the competition between two primary reaction pathways:

-

Sₙ2 Reaction at the Chloromethyl Group: This involves the displacement of the chloride ion from the methylene bridge. It is generally favored by softer, less basic nucleophiles and conditions typical for Sₙ2 reactions.[4]

-

Nucleophilic Aromatic Substitution (SₙAr) at the 2-Fluoro Position: This addition-elimination reaction involves the attack of a nucleophile at the C2 position of the pyridine ring, leading to the displacement of the fluoride ion. This pathway is typically favored by harder, more basic nucleophiles and can be accelerated by elevated temperatures.[4][5]

The choice of nucleophile, solvent, temperature, and base can be strategically employed to favor one pathway over the other.

Key Synthetic Transformations of the Chloromethyl Group

The electrophilic chloromethyl group is amenable to a wide range of synthetic transformations, making 4-(chloromethyl)-2-fluoro-3-methylpyridine a versatile precursor for a diverse library of compounds.

Nucleophilic Substitution Reactions

Nucleophilic substitution is the most common transformation of the chloromethyl group. The choice of nucleophile dictates the resulting functionality.

Primary and secondary amines readily displace the chloride to form the corresponding (aminomethyl)pyridine derivatives. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.

Protocol 1: General Procedure for Amination

-

Materials: 4-(chloromethyl)-2-fluoro-3-methylpyridine, desired primary or secondary amine, anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N), and anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (MeCN).

-

Procedure:

-

To a stirred solution of the amine (1.1-1.5 equivalents) in DMF or MeCN, add K₂CO₃ (2.0 equivalents).

-

Add a solution of 4-(chloromethyl)-2-fluoro-3-methylpyridine (1.0 equivalent) in the same solvent.

-

Stir the reaction mixture at room temperature to 50 °C and monitor by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Alkoxides and phenoxides, generated by treating the corresponding alcohol or phenol with a base, can be used to form ether linkages.

Protocol 2: General Procedure for Etherification

-

Materials: 4-(chloromethyl)-2-fluoro-3-methylpyridine, desired alcohol or phenol, sodium hydride (NaH) or potassium carbonate (K₂CO₃), and anhydrous DMF or Tetrahydrofuran (THF).

-

Procedure:

-

To a stirred solution of the alcohol or phenol (1.2 equivalents) in DMF or THF at 0 °C, add NaH (1.3 equivalents) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes to generate the alkoxide or phenoxide.

-

Cool the mixture back to 0 °C and add a solution of 4-(chloromethyl)-2-fluoro-3-methylpyridine (1.0 equivalent) in the same solvent.

-

Stir the reaction at room temperature and monitor by TLC or LC-MS.

-

Upon completion, carefully quench the reaction with water.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

Thiolates are excellent nucleophiles for Sₙ2 reactions and react selectively at the chloromethyl position to yield thioethers.[4]

Protocol 3: General Procedure for Thioetherification

-

Materials: 4-(chloromethyl)-2-fluoro-3-methylpyridine, desired thiol, potassium carbonate (K₂CO₃) or sodium hydride (NaH), and anhydrous DMF.

-

Procedure:

-

To a stirred suspension of K₂CO₃ (1.5 equivalents) in DMF, add the thiol (1.1 equivalents) at room temperature.

-

After 15 minutes, add a solution of 4-(chloromethyl)-2-fluoro-3-methylpyridine (1.0 equivalent) in DMF.

-

Stir the reaction mixture at room temperature for 2-4 hours and monitor by TLC or LC-MS.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

Palladium-Catalyzed Cross-Coupling Reactions

While less common for benzylic halides compared to aryl halides, under appropriate conditions, the chloromethyl group can participate in certain cross-coupling reactions. However, for Suzuki and Sonogashira reactions, it is more typical to functionalize an aryl halide on the pyridine ring. Should the chloromethyl group be the desired coupling partner, a transformation to the corresponding organometallic reagent would likely be necessary. More commonly, the 2-fluoro position would be the site for Suzuki or Sonogashira coupling.

For the purpose of this guide, we will present generalized protocols for Suzuki and Sonogashira couplings at the 2-fluoro position, as this is a more probable and synthetically useful transformation for this class of molecules.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an aryl or vinyl halide and an organoboron compound.[6][7]

Protocol 4: General Procedure for Suzuki-Miyaura Coupling at the 2-Position

-

Materials: 4-(chloromethyl)-2-fluoro-3-methylpyridine, desired aryl or heteroaryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).

-

Procedure:

-

To a degassed mixture of the solvent, add 4-(chloromethyl)-2-fluoro-3-methylpyridine (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.[8][9][10]

Protocol 5: General Procedure for Sonogashira Coupling at the 2-Position

-

Materials: 4-(chloromethyl)-2-fluoro-3-methylpyridine, desired terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), a base (e.g., triethylamine or diisopropylethylamine), and a solvent (e.g., THF or DMF).

-

Procedure:

-

To a solution of 4-(chloromethyl)-2-fluoro-3-methylpyridine (1.0 equivalent) and the terminal alkyne (1.2-1.5 equivalents) in the chosen solvent, add the base.

-

Degas the solution with nitrogen or argon for 15-20 minutes.

-

Add the palladium catalyst (1-5 mol%) and the copper(I) co-catalyst (2-10 mol%).

-

Stir the reaction at room temperature to 60 °C under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

Data Presentation and Visualization

Table 1: Summary of Predicted Reactivity and Conditions

| Reaction Type | Nucleophile/Reagent | Primary Reactive Site | General Conditions | Expected Product |

| Amination | R₂NH | Chloromethyl (Sₙ2) | K₂CO₃, DMF, 25-50 °C | 4-((R₂N)methyl)-2-fluoro-3-methylpyridine |

| Etherification | ROH/ArOH | Chloromethyl (Sₙ2) | NaH, THF, 0-25 °C | 4-((RO)methyl)-2-fluoro-3-methylpyridine |

| Thioetherification | RSH | Chloromethyl (Sₙ2) | K₂CO₃, DMF, 25 °C | 4-((RS)methyl)-2-fluoro-3-methylpyridine |

| Suzuki Coupling | ArB(OH)₂ | 2-Fluoro (SₙAr-type) | Pd catalyst, base, heat | 4-(chloromethyl)-2-aryl-3-methylpyridine |

| Sonogashira Coupling | R-C≡CH | 2-Fluoro (SₙAr-type) | Pd/Cu catalyst, base | 4-(chloromethyl)-2-alkynyl-3-methylpyridine |

Diagram 1: Competing Nucleophilic Substitution Pathways

Caption: Competing Sₙ2 and SₙAr pathways for 4-(chloromethyl)-2-fluoro-3-methylpyridine.

Diagram 2: General Experimental Workflow for Nucleophilic Substitution

Caption: General workflow for nucleophilic substitution and product isolation.

Conclusion and Future Outlook

4-(Chloromethyl)-2-fluoro-3-methylpyridine is a highly versatile and reactive building block in organic synthesis. The chloromethyl group serves as a primary electrophilic center, readily undergoing Sₙ2 reactions with a variety of soft nucleophiles. The presence of the 3-methyl group introduces a degree of steric hindrance that can be exploited for selective transformations. Concurrently, the 2-fluoro substituent provides a handle for SₙAr and cross-coupling reactions, particularly with harder, more basic nucleophiles or under catalytic conditions.

The protocols and principles outlined in this guide provide a robust framework for researchers to effectively utilize this valuable intermediate in the synthesis of novel compounds for pharmaceutical and agrochemical applications. Future work in this area will likely focus on expanding the scope of catalytic C-H functionalization of the pyridine ring and developing more intricate tandem reaction sequences that leverage the dual reactivity of this multifaceted molecule.

References

-

A Comparative Guide to the Reactivity of 2-(Bromomethyl)-4-chloro-1-nitrobenzene and Other Benzyl Halides. Benchchem.

-

The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. PMC.

-

Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary.

-

Reactions at the Benzylic Position. Chemistry Steps.

-

The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange.

-

The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate.

-

Synthetic method of 4-(chloromethyl)pyridine hydrochloride. Google Patents.

-

Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Benchchem.

-

Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine. Google Patents.

-

Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. PMC.

-

Hydrogen bonding interaction of methyl-substituted pyridines with thioacetamide: Steric hindrance of methyl group. ResearchGate.

-

Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. ResearchGate.

-

Sonogashira Coupling. Organic Chemistry Portal.

-

Sonogashira coupling. Wikipedia.

-

Nucleophilic aromatic substitution. Wikipedia.

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications.

-

A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Thieme.

-

Sonogashira Coupling. SynArchive.

-

Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. PMC.

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts.

-

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Benchchem.

-

4-Chloro-3-fluoro-2-Methylpyridine. ChemicalBook.

-

Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano.

-

Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications.

-

Process for the preparation of fluorinated pyridines. Google Patents.

-

Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI.

-

A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-. Google Patents.

-

Preparation method of 2-chloro-3-trifluoromethylpyridine. Google Patents.

-

In-Depth Technical Guide to 4-(Chloromethyl)-2-fluoropyridine. Benchchem.

-

Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI.

-

Suzuki Coupling. Organic Chemistry Portal.

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC.

-

(L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube.

-

4-chloro-2-chloromethyl-3-methyl pyridine hydrochloride. Cenmed.

-

The nucleophilic substitution reactions of CH3ClCNOTf (s7) with... ResearchGate.

-

3-Methylpyridine. Wikipedia.

-

2-Fluoro-3-methylpyridine. Chem-Impex.

-

4-Chloro-2-(chloromethyl)-3-methylpyridine Hydrochloride. Pharmaffiliates.

-

4-chloro-2-(chloromethyl)-3-methylpyridine hydrochloride. Opulent Pharma.

-

4-chloro-3-fluoro-2-methylpyridine. PubChemLite.

-

Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.

-

Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing).

-

Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. PMC.

-

4-(CHLOROMETHYL)-2-(TRIFLUOROMETHYL)PYRIDINE. Sigma-Aldrich.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 3. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

Technical Monograph: Stability Dynamics and Preservation Protocols for 4-(Chloromethyl)-2-fluoro-3-methylpyridine

This technical guide details the stability dynamics, storage protocols, and handling procedures for 4-(chloromethyl)-2-fluoro-3-methylpyridine (CAS: 1195251-01-4).

Executive Technical Summary

4-(Chloromethyl)-2-fluoro-3-methylpyridine is a highly reactive benzylic electrophile used primarily as a scaffold in the synthesis of proton pump inhibitors (PPIs) and competitive potassium-competitive acid blockers (P-CABs).

Its handling presents a dual paradox:

-

Electrophilic Instability: The chloromethyl moiety is prone to rapid hydrolysis upon exposure to atmospheric moisture.

-

Nucleophilic Instability (Self-Alkylation): Despite the electron-withdrawing 2-fluoro substituent, the pyridine nitrogen retains sufficient nucleophilicity to attack the chloromethyl group of a neighboring molecule, leading to irreversible intermolecular quaternization (polymerization).

Critical Directive: This compound must be maintained in a kinetic trap —low temperature and anhydrous conditions—to prevent the thermodynamic slide toward hydrolysis or polymerization.

Chemical Stability Profile & Degradation Mechanisms

Understanding the degradation pathways is essential for implementing effective storage controls. The compound degrades via two primary, competing mechanisms.

Mechanism A: Hydrolytic Deactivation

Upon contact with water, the C-Cl bond undergoes nucleophilic substitution (

Mechanism B: Intermolecular Self-Alkylation

In concentrated solutions or neat liquid/solid phases, the pyridine nitrogen (nucleophile) attacks the exocyclic methylene carbon (electrophile) of another molecule. This forms an insoluble, often colored (yellow/orange) pyridinium salt polymer.

-

Stabilizing Factor: The 2-Fluoro group is critical. Its strong electron-withdrawing inductive effect (-I) reduces the electron density on the ring nitrogen, significantly slowing this dimerization compared to non-fluorinated analogs (e.g., 4-chloromethyl-3-methylpyridine).

Degradation Pathway Diagram

Figure 1: Competing degradation pathways. Path A is moisture-driven; Path B is concentration/temperature-driven.

Storage Specifications Matrix

The following storage protocols are non-negotiable for maintaining purity >98% over extended periods.

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C ± 5°C | Arrhenius suppression of self-alkylation. At 4°C, shelf life is reduced to <3 months. At -20°C, stability extends to >12 months. |

| Atmosphere | Argon or Nitrogen | Displaces atmospheric moisture. Argon is preferred due to its higher density, forming a "blanket" over the solid/liquid. |

| Container | Amber Glass / Teflon-lined Cap | Amber glass prevents photolytic cleavage of the C-Cl bond. Teflon (PTFE) liners prevent leaching of plasticizers by the reactive alkyl halide. |

| Physical State | Solid (Crystalline) | The solid lattice restricts molecular motion, physically preventing the intermolecular collision required for self-alkylation. |

| Desiccant | P2O5 or Activated Sieves | Secondary defense against moisture ingress within the secondary containment vessel. |

The "Salt Strategy" (Alternative Storage)

If long-term storage (>1 year) is required, converting the free base to its Hydrochloride (HCl) salt is the gold standard.

-

Mechanism: Protonation of the pyridine nitrogen (

) eliminates its nucleophilicity, completely shutting down Path B (Self-Alkylation). -

Protocol: Bubble dry HCl gas through an anhydrous ethereal solution of the base. Store the precipitating salt.

Handling & Dispensing Workflow

This workflow is designed to be self-validating . If a step fails (e.g., color change observed), the operator knows immediately to halt.

Pre-Dispense Validation

Before use, perform a visual and solubility check:

-

Visual: Compound should be off-white to pale yellow. Dark Orange/Brown indicates significant polymerization.

-

Solubility: Dissolve a small aliquot in DCM or EtOAc. Turbidity or insoluble residue indicates pyridinium salt formation.

Inert Handling Protocol

Figure 2: Inert handling workflow ensuring moisture exclusion and immediate quality verification.

Step-by-Step Methodology

-

Thermal Equilibration: Remove the container from the freezer and place it in a desiccator. Allow it to reach room temperature before opening .

-

Why? Opening a cold bottle condenses atmospheric moisture directly onto the product, triggering immediate hydrolysis.

-

-

Inert Dispensing: Open the vial only under a blanket of Nitrogen or Argon.

-

Tool Selection: Use glass or PTFE-coated spatulas. Avoid stainless steel if the compound is potentially acidic (due to partial hydrolysis), as iron traces can catalyze degradation.

-

Immediate Solvation: Once dispensed, immediately dissolve the compound in the reaction solvent (e.g., anhydrous DCM, THF). Do not leave the solid sitting on a weigh boat.

Quality Control & Troubleshooting

Analytical Markers (HPLC/NMR)

| Technique | Marker | Interpretation |

| 1H NMR (CDCl3) | Intact -CH2Cl peak. | |

| 1H NMR (CDCl3) | Shifted -CH2OH peak (Hydrolysis). | |

| 1H NMR (CDCl3) | Broadening / New Aromatics | Polymerization . Loss of sharp coupling constants. |

| HPLC (Reverse Phase) | Retention Time Shift | The alcohol is more polar (elutes earlier). The dimer/polymer often sticks to the column or elutes in the void volume. |

Emergency Re-purification

If the compound has partially degraded (yellow/orange sticky solid):

-

Dissolve in Dichloromethane (DCM) . The polymer is generally insoluble in DCM and can be filtered off.

-

Wash the filtrate rapidly with cold saturated NaHCO3 (removes HCl).

-

Dry over MgSO4 , filter, and concentrate in vacuo at <30°C.

-

Use immediately.

Safety Profile (HSE)

-

Signal Word: DANGER

-

Hazard Statements: H314 (Causes severe skin burns), H341 (Suspected of causing genetic defects - Alkylating agent).

-

Specific Precaution: This compound is a Lachrymator . All operations must be performed in a fume hood. Neutralize spills with 10% aqueous ammonia to destroy the alkylating potential.

References

- Chemical Identity & Properties

-

Reactivity of Chloromethyl Pyridines

-

Handling Unstable Intermediates

-

Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. ResearchGate. (Demonstrates the stability benefits of HCl salt formation for chloromethyl pyridines). Available at: [Link]

-

- Safety Data Sheet (SDS)

Sources

4-(Chloromethyl)-2-fluoro-3-methylpyridine: A Multivalent Building Block in Advanced Organic Synthesis and Drug Discovery

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic design of heterocyclic scaffolds is paramount. 4-(chloromethyl)-2-fluoro-3-methylpyridine (CAS: 1227594-61-7) has emerged as a highly versatile, tri-functional building block. By combining an electrophilic benzylic-like center, an activated site for nucleophilic aromatic substitution, and a conformation-locking steric shield, this compound allows researchers to execute orthogonal, late-stage functionalizations with high chemoselectivity.

This technical guide provides an in-depth analysis of the compound's reactivity profile, field-proven experimental protocols, and the mechanistic causality behind specific reagent choices.

Structural and Electronic Profiling

The synthetic utility of 4-(chloromethyl)-2-fluoro-3-methylpyridine stems from the distinct electronic and steric environments of its three substituents:

-

C4-Chloromethyl Group (The Primary Electrophile): The electron-deficient nature of the pyridine ring withdraws electron density from the C4 position, making the attached chloromethyl group an exceptional electrophile for bimolecular nucleophilic substitution (SN2) reactions.

-

C2-Fluoro Group (The SNAr Acceptor): Fluorine is the most electronegative element, and its placement ortho to the pyridine nitrogen highly activates the C2 position for Nucleophilic Aromatic Substitution (SNAr)[1]. Furthermore, the C-F bond serves as a critical bioisostere in drug design, modulating lipophilicity and metabolic stability[2].

-

C3-Methyl Group (The Steric Shield): Positioned directly between the highly reactive C2 and C4 centers, the methyl group acts as a steric shield. It dictates the conformation of incoming nucleophiles and significantly raises the activation energy required for SNAr at C2, allowing for precise chemoselective control.

Fig 1: Structural reactivity map of 4-(chloromethyl)-2-fluoro-3-methylpyridine.

Chemoselective Functionalization Strategies

Because the activation energy for SN2 at the C4-chloromethyl group is significantly lower than the energy required to form the Meisenheimer complex during SNAr at the C2-fluoro position[3], orthogonal functionalization is easily achieved. The standard workflow involves functionalizing the C4 position under mild conditions first, followed by forcing conditions to displace the C2-fluorine. Recent advances also suggest that concerted SNAr (CSNAr) pathways may bypass the traditional Meisenheimer intermediate under specific catalytic conditions[4].

Fig 2: Orthogonal two-step functionalization workflow for dual substitution.

Experimental Protocols

Protocol A: Chemoselective SN2 Alkylation at C4 (Amine Nucleophile)

Objective: To couple a secondary amine to the C4 position without triggering SNAr at C2 or hydrolyzing the chloromethyl group. Causality & Reagent Selection: We utilize Potassium Carbonate (K₂CO₃) as a mild, insoluble inorganic base in Acetonitrile (MeCN). Using a strong aqueous base like NaOH would rapidly hydrolyze the chloromethyl group into a hydroxymethyl byproduct. MeCN is chosen as a polar aprotic solvent because it enhances the nucleophilicity of the amine while keeping the inorganic base out of solution, thereby preventing unwanted side reactions.

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask under an inert Argon atmosphere, dissolve 4-(chloromethyl)-2-fluoro-3-methylpyridine (1.0 equiv) in anhydrous MeCN (0.2 M).

-

Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.5 equiv). Stir the suspension for 5 minutes at room temperature (25°C).

-

Nucleophile Addition: Dropwise add the secondary amine (1.1 equiv).

-

Reaction Monitoring (Self-Validating Step): Stir the reaction at 25°C. Monitor progress via TLC (Hexanes:EtOAc 4:1). The validation of the reaction is the disappearance of the UV-active starting material spot and the appearance of a more polar product spot. LC-MS should confirm the expected [M+H]⁺ mass.

-

Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol B: High-Temperature SNAr at C2 (Alkoxide Nucleophile)

Objective: To displace the C2-fluorine with an oxygen nucleophile. Causality & Reagent Selection: The C3-methyl group sterically shields the C2-fluorine. Standard SNAr conditions using weak bases will fail. We must use Sodium Hydride (NaH) to quantitatively deprotonate the alcohol, generating a highly reactive alkoxide. The reaction requires a high-boiling polar aprotic solvent (THF or DMF) and elevated temperatures to overcome the severe steric hindrance and the high activation energy barrier of the SNAr transition state[3],[1].

Step-by-Step Methodology:

-

Alkoxide Generation (Self-Validating Step): Suspend NaH (60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF at 0°C under Argon. Slowly add the target alcohol (1.2 equiv). Validation: The immediate evolution of H₂ gas confirms the successful generation of the active alkoxide nucleophile.

-

Electrophile Addition: Once gas evolution ceases (approx. 30 mins), add the C4-functionalized intermediate from Protocol A (1.0 equiv) dissolved in a minimal amount of THF.

-

Thermal Activation: Attach a reflux condenser and heat the reaction to 80°C (reflux) for 12–18 hours.

-

Quenching & Extraction: Cool to 0°C and carefully quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate for purification.

Data Presentation: Reaction Metrics

The following table summarizes the optimized conditions and expected yields for the orthogonal functionalization of this scaffold based on established physical organic chemistry principles for fluorinated pyridines.

| Reaction Site | Mechanism | Typical Nucleophile | Base / Catalyst | Solvent | Temp (°C) | Typical Yield |

| C4-Chloromethyl | SN2 | Secondary Amines | K₂CO₃ | MeCN | 25 - 60 | 85 - 95% |

| C4-Chloromethyl | SN2 | Thiols | Et₃N | DCM | 0 - 25 | 80 - 90% |

| C2-Fluoro | SNAr | Alkoxides | NaH | THF / DMF | 80 - 120 | 60 - 80% |

| C2-Fluoro | SNAr | Primary Amines | DIPEA | NMP / DMSO | 100 - 150 | 50 - 75% |

Applications in Medicinal Chemistry

The strategic incorporation of fluorine into pharmaceutical pipelines is a proven method for optimizing drug candidates. Approximately 20–25% of drugs in the pharmaceutical pipeline contain at least one fluorine atom[2].

When 4-(chloromethyl)-2-fluoro-3-methylpyridine is utilized as a core scaffold:

-

Metabolic Stability: The C2-fluorine blocks oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the ortho position of the pyridine ring.

-

Physicochemical Modulation: Fluorine's high electronegativity lowers the pKa of the adjacent pyridine nitrogen, which can improve the oral bioavailability of the drug by preventing excessive protonation in the gastrointestinal tract[2].

-

Protein-Ligand Interactions: The C-F bond can participate in multipolar interactions with backbone amides in the binding pockets of target kinases or GPCRs.

Handling, Stability, and Storage

To maintain the integrity of 4-(chloromethyl)-2-fluoro-3-methylpyridine, strict storage protocols must be adhered to:

-

Moisture Sensitivity: The chloromethyl group is highly susceptible to atmospheric moisture, which will slowly hydrolyze the C-Cl bond to an alcohol.

-

Self-Validating Storage: Store the compound in a tightly sealed amber vial, backfilled with Argon or N₂, over indicating desiccant at 2–8°C. If the indicating desiccant changes color, the atmospheric integrity of the container has been compromised and the reagent should be re-purified (e.g., via short-path distillation) prior to use.

References

Sources

Technical Guide: Solubility & Stability of 4-(Chloromethyl)-2-fluoro-3-methylpyridine

This guide details the solubility profile, physicochemical behavior, and handling protocols for 4-(chloromethyl)-2-fluoro-3-methylpyridine (CAS 1227594-61-7). It is designed for researchers utilizing this intermediate in the synthesis of pharmaceuticals, particularly Potassium-Competitive Acid Blockers (P-CABs) and kinase inhibitors.

Executive Summary & Compound Profile

4-(Chloromethyl)-2-fluoro-3-methylpyridine is a highly reactive electrophilic building block. Its primary utility lies in the "chloromethyl" moiety, which serves as a versatile handle for nucleophilic substitution reactions (e.g., attaching sulfonyl groups or amines).

However, this reactivity dictates its solubility behavior: it is not just about where it dissolves, but where it survives. The compound is prone to two primary degradation pathways: hydrolysis (in protic solvents) and self-alkylation (polymerization in concentrated free-base form).

| Property | Specification |

| CAS Number | 1227594-61-7 |

| Molecular Formula | C₇H₇ClFN |

| Molecular Weight | 159.59 g/mol |

| Physical State | Low-melting solid or oil (Free Base); Crystalline solid (HCl Salt) |

| Primary Hazard | Alkylating agent (Corrosive/Toxic); Lachrymator |

Solubility Landscape

The solubility of this compound is heavily dependent on its form: the Free Base (neutral organic molecule) versus the Hydrochloride Salt (ionic solid).

Organic Solvent Compatibility Table

Data synthesized from structural analogues (e.g., 4-(chloromethyl)pyridine) and general "picolyl chloride" behavior.

| Solvent Class | Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Application Context |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Poor (<1 mg/mL) | Primary Choice. Ideal for extraction and short-term reaction solvent. |

| Chlorinated | Chloroform (CHCl₃) | Excellent | Moderate | Good for NMR analysis; stabilizes the free base slightly better than ethers. |

| Ethers | THF, 1,4-Dioxane | Excellent | Poor | Standard reaction solvent for nucleophilic substitutions. |

| Esters | Ethyl Acetate (EtOAc) | Good | Poor | Preferred for work-up/extraction. Less toxic than DCM. |

| Polar Aprotic | Acetonitrile (MeCN) | Excellent | Moderate/Good | Reaction Solvent. Promotes nucleophilic substitution rates (Sn2). |

| Polar Aprotic | DMF, DMSO | Excellent | Excellent | Use only if necessary. High boiling point makes removal difficult; promotes rapid degradation if wet. |

| Alkanes | n-Hexane, Heptane | Poor/Insoluble | Insoluble | Anti-solvent. Use to precipitate the product or wash away impurities. |

| Protic | Methanol, Ethanol | Soluble (Reactive) | Soluble | AVOID for Free Base. Reacts to form ethers (solvolysis). Good for dissolving HCl salt if kept acidic. |

| Aqueous | Water | Insoluble (Hydrolyzes) | Soluble | AVOID. Rapid hydrolysis to 4-(hydroxymethyl)-... derivative. |

Mechanistic Insight: The "Self-Alkylation" Trap

Unlike standard organic solids, 4-(chloromethyl)-2-fluoro-3-methylpyridine possesses both a nucleophilic nitrogen (pyridine ring) and an electrophilic carbon (chloromethyl group).

-

In Solution: Dilution favors stability. In dilute DCM or THF, the molecules are far apart, reducing intermolecular reaction.

-

Neat/Concentrated: The pyridine nitrogen of one molecule attacks the chloromethyl group of another, leading to polymerization (formation of pyridinium salts).

-

Implication: Never evaporate the free base to complete dryness/oil if avoidable. Store as a solution or convert immediately.

Visualization: Solubility & Process Decision Tree

The following diagram illustrates the logical flow for selecting solvents based on the intended process (Reaction vs. Purification) and the compound's form.

Caption: Decision matrix for solvent selection based on the chemical form (Free Base vs. Salt) and process goals.

Experimental Protocols

Protocol A: Visual Solubility Screening (Self-Validating)

Use this rapid method to verify solvent compatibility before committing valuable material.

Objective: Determine approximate solubility range (Soluble, Sparingly Soluble, Insoluble). Materials: 4 mL glass vials, calibrated micropipette, Vortex mixer.

-

Weighing: Weigh 10 mg of the compound into three separate vials.

-

Solvent Addition (Stepwise):

-

Add 100 µL of solvent (DCM, THF, or Toluene).

-

Vortex for 30 seconds.

-

Observation: If clear, solubility is >100 mg/mL (High).

-

-

Dilution:

-

If solid remains, add 900 µL (total 1 mL).

-

Vortex for 1 minute.

-

Observation: If clear, solubility is ~10 mg/mL (Moderate).

-

If solid persists, solubility is <10 mg/mL (Low).

-

-

Validation: For the "High" solubility vial, add 2 mL of n-Heptane .

-

Result: A white precipitate or oil droplets confirms the compound was dissolved and Heptane acts as an effective anti-solvent.

-

Protocol B: Stability Assessment via HPLC

Crucial for validating reaction timeframes.

-

Preparation: Dissolve 5 mg of compound in 1 mL of Acetonitrile (dry) .

-

Challenge: Add 10 µL of Water to the vial (simulating moisture ingress).

-

Monitoring: Inject onto HPLC (C18 Column, ACN/Water gradient) at t=0, t=1h, t=4h.

-

Success Criteria:

-

Peak A (RT ~5-7 min): Parent compound.

-

Peak B (RT ~2-3 min): Hydrolysis product (Alcohol).

-

Limit: If Peak B > 5% at t=1h, the solvent system is too wet for synthesis.

-

Handling & Storage Directives

-

Moisture Exclusion: The C-Cl bond is labile. Always handle under Nitrogen or Argon. Use anhydrous solvents (<50 ppm water) for all solubility checks.

-

Temperature Control:

-

Storage: -20°C is ideal to prevent slow polymerization.

-

Dissolution: Do not heat above 40°C to dissolve; if it doesn't dissolve at RT in DCM/THF, it is likely degraded or is the salt form.

-

-

Acid Scavenging: When using the Free Base in nucleophilic substitutions, add a non-nucleophilic base (e.g., DIPEA, 2,6-Lutidine) to neutralize HCl generated, preventing acid-catalyzed degradation.

References

-

Compound Identification: 4-(chloromethyl)-2-fluoro-3-methylpyridine (CAS 1227594-61-7).[1][2] Sigma-Aldrich Catalog & Safety Data. Link

- General Reactivity of Chloromethyl Pyridines:Synthesis of 2-(chloromethyl)pyridine derivatives and their stability. Journal of Heterocyclic Chemistry. (General reference for picolyl chloride behavior).

-

Vonoprazan & P-CAB Synthesis: Process development for Pyridine-sulfonyl intermediates. Patents US20150291559A1. Link

- Solvent Properties:Hansen Solubility Parameters for Halogenated Heterocycles. CRC Handbook of Solubility Parameters.

Sources

Technical Guide: Molecular Structure & Reactivity of 4-(Chloromethyl)-2-fluoro-3-methylpyridine

This guide details the molecular architecture, synthetic pathways, and reactivity profile of 4-(chloromethyl)-2-fluoro-3-methylpyridine (CAS 1227594-61-7). It is designed for medicinal chemists and process scientists utilizing this scaffold in the development of kinase inhibitors (e.g., PTPN11) and heterocyclic drug candidates.

Executive Summary

4-(Chloromethyl)-2-fluoro-3-methylpyridine is a highly functionalized heterocyclic building block characterized by a trifunctional core: a reactive benzylic electrophile (4-chloromethyl), a nucleophilic aromatic substitution handle (2-fluoro), and a steric modulator (3-methyl). Its unique substitution pattern makes it a critical intermediate for "scaffold hopping" in drug design, particularly for introducing the (2-fluoro-3-methylpyridin-4-yl)methyl motif into pharmacophores requiring precise steric occlusion and metabolic stability.

| Property | Data |

| CAS Number | 1227594-61-7 |

| Molecular Formula | C₇H₇ClFN |

| Molecular Weight | 159.59 g/mol |

| Physical State | Liquid or low-melting solid (often stored as HCl salt) |

| Primary Reactivity | Sɴ2 Alkylation (C4-CH₂Cl), SɴAr (C2-F) |

| Key Precursor | (2-Fluoro-3-methylpyridin-4-yl)methanol |

Molecular Architecture & Electronic Analysis

Structural Dynamics

The molecule features a pyridine ring distorted by three contiguous substituents.

-

2-Fluoro Effect: The fluorine atom at C2 exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the LUMO energy of the ring and activating the C2 position for Nucleophilic Aromatic Substitution (SɴAr).

-

3-Methyl Steric Lock: The methyl group at C3 is sterically crowded, flanked by the 2-fluoro and 4-chloromethyl groups. This "buttressing effect" restricts the rotational freedom of the 4-chloromethyl group and protects the C3 position from metabolic oxidation.

-

4-Chloromethyl Reactivity: The C-Cl bond is activated by the electron-deficient pyridine ring. Unlike benzyl chloride, the pyridyl nitrogen (even more so with the 2-F substituent) pulls electron density, making the methylene carbon highly electrophilic and prone to rapid Sɴ2 reactions.

Electronic Distribution Diagram (Logic)

The following diagram illustrates the competing electronic vectors and reactive sites.

Figure 1: Functional map highlighting the interplay between electronic activation (N, F) and steric modulation (Me).

Synthetic Pathways[3][4]

The synthesis of 4-(chloromethyl)-2-fluoro-3-methylpyridine typically proceeds via the alcohol intermediate, (2-fluoro-3-methylpyridin-4-yl)methanol . Direct chloromethylation of the parent pyridine is generally avoided due to poor regioselectivity caused by the 2-fluoro/3-methyl directing conflict.

Primary Synthetic Route

-

Lithiation/Formylation: 2-Fluoro-3-methylpyridine is treated with a hindered base (e.g., LDA or LiTMP) at cryogenic temperatures (-78°C). The 2-F group directs lithiation to C3, but since C3 is occupied, lithiation occurs at the thermodynamically favored C4 position (or laterally at the methyl, requiring careful control). Quenching with DMF yields the aldehyde.

-

Reduction: The aldehyde is reduced (NaBH₄) to the alcohol.

-

Chlorination: The alcohol is converted to the chloride using Thionyl Chloride (SOCl₂).

Figure 2: Step-wise synthetic workflow from the commercial starting material to the target chloride.[1]

Experimental Protocol: Chlorination of the Alcohol

Note: This protocol assumes the availability of the alcohol precursor.

Reagents:

-

(2-Fluoro-3-methylpyridin-4-yl)methanol (1.0 eq)[2]

-

Thionyl Chloride (SOCl₂) (1.5 eq)

-

Dichloromethane (DCM) (Anhydrous)

-

Catalytic DMF (Optional)

Methodology:

-

Dissolution: Dissolve 10.0 mmol of the alcohol in 20 mL of anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C.

-

Addition: Add SOCl₂ (15.0 mmol) dropwise over 15 minutes. Gas evolution (SO₂, HCl) will occur; ensure proper venting through a scrubber.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (or LCMS) for the disappearance of the alcohol.

-

Workup:

-

Option A (Free Base): Carefully quench with saturated aqueous NaHCO₃ at 0°C. Extract with DCM, dry over MgSO₄, and concentrate. Warning: The free base is unstable and prone to polymerization; store cold.

-

Option B (HCl Salt): Evaporate volatiles in vacuo. Triturate the residue with diethyl ether to obtain the hydrochloride salt. This form is significantly more stable.

-

Reactivity Profile & Applications

Nucleophilic Substitution (Sɴ2) at C4

The chloromethyl group is the primary handle for coupling this scaffold to amines, thiols, or phenols.

-

Reactivity: High. The electron-deficient pyridine ring destabilizes the C-Cl bond, facilitating displacement.

-

Selectivity: Under mild basic conditions (K₂CO₃/MeCN), Sɴ2 occurs exclusively at the chloromethyl group without disturbing the 2-fluoro substituent.

-

Application: Synthesis of PTPN11 inhibitors and Triazolopyrimidines often involves displacing this chloride with a secondary amine or a heterocycle.

Nucleophilic Aromatic Substitution (SɴAr) at C2

The 2-fluoro position is activated, but less reactive than the chloromethyl group. It serves as a secondary diversification point.

-

Conditions: Requires stronger nucleophiles (e.g., hydrazine, alkoxides) or elevated temperatures (>80°C).

-

Sequence: It is crucial to perform the Sɴ2 reaction at C4 before attempting SɴAr at C2, unless the nucleophile for SɴAr is compatible with the alkylating nature of the chloromethyl group.

Biological Relevance

This scaffold is frequently identified in patent literature for:

-

SHP2 (PTPN11) Phosphatase Inhibitors: The 2-fluoro-3-methylpyridine moiety mimics specific hydrophobic interactions within the allosteric binding pocket.

-

Kinase Inhibitors: Used as a "linker-head" unit where the methylene attaches to the hinge binder and the pyridine ring extends into the solvent-exposed region.

Safety & Handling

Hazard Class: Alkylating Agent / Vesicant.

-

Skin/Eye Contact: Causes severe skin burns and eye damage. The chloromethyl group can alkylate DNA/proteins; handle as a potential mutagen.

-

Inhalation: Destructive to mucous membranes. All operations must be performed in a fume hood.

-

Storage: Moisture sensitive. Store at 2–8°C under argon. The HCl salt is preferred for long-term storage.

References

- Synthesis and Reactivity of 2-Fluoro-3-methylpyridine Derivatives.Organic Chemistry Frontiers, 2022, 9, 2541-2548.

- Heterocyclic Inhibitors of PTPN11.United States Patent US20190389843, 2019. (Describes the synthesis and use of (2-Fluoro-3-methylpyridin-4-yl)methanol).

- Triazolopyrimidine Compounds and Uses Thereof.United States Patent US9580437B2, 2017. (Details the application of the scaffold in kinase inhibitor synthesis).

-

Chemical Properties of 4-(Chloromethyl)-2-fluoro-3-methylpyridine. Sigma-Aldrich / Merck Safety Data Sheet, CAS 1227594-61-7.

Sources

Methodological & Application

Application Note: Chemoselective Nucleophilic Substitution of 4-(Chloromethyl)-2-fluoro-3-methylpyridine

This Application Note is designed for medicinal chemists and process scientists optimizing the functionalization of 4-(chloromethyl)-2-fluoro-3-methylpyridine . This scaffold presents a classic "chemoselectivity puzzle" due to its dual electrophilic sites: the

Executive Summary & Reactivity Profile

Compound: 4-(chloromethyl)-2-fluoro-3-methylpyridine CAS (Analogous): 155705-46-7 (Des-methyl variant reference) Primary Utility: Bifunctional building block for kinase inhibitors and GPCR ligands.

The Selectivity Challenge

This molecule contains two electrophilic centers competing for nucleophilic attack.[1] The 3-methyl group plays a pivotal role in modulating this reactivity, acting as a steric gatekeeper that differentiates this scaffold from simple fluoropyridines.

| Feature | Reactivity Mode | Activation Factor | 3-Methyl Effect |

| 4-Chloromethyl ( | Activated by the electron-deficient pyridine ring (benzylic-like resonance). | Minor Steric Hindrance: The adjacent methyl group slightly retards nucleophilic approach but does not deactivate the site. | |

| 2-Fluoro ( | Highly activated by the adjacent pyridine nitrogen (ortho-effect) and inductive withdrawal. | Major Steric Shielding: The 3-methyl group provides significant steric bulk ortho to the fluorine, suppressing |

Mechanistic Pathways & Decision Logic

The following Graphviz diagram illustrates the divergent pathways. The goal of most protocols is to maximize Pathway A (

Figure 1: Divergent reaction pathways. Pathway A is favored by the steric influence of the 3-methyl group, provided temperature is controlled.

Experimental Protocols

Safety Warning: Vesicant Hazard

CRITICAL: Chloromethyl pyridines are potent alkylating agents and vesicants. They can cause severe skin burns, often with delayed onset.

-

Engineering Controls: Handle only in a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and chemical splash goggles.

-

Decontamination: Quench spills immediately with 10% aqueous ammonium hydroxide or sodium thiosulfate.

Protocol A: Selective Amination (Synthesis of Secondary Amines)

Objective: Displacement of Cl by a primary amine without touching the 2-F position. Application: Installing solubilizing tails (e.g., N-methyl, N-ethyl) common in drug design.

Reagents:

-

Substrate: 4-(chloromethyl)-2-fluoro-3-methylpyridine (1.0 equiv)

-

Nucleophile: Methylamine (2.0 M in THF, 3.0 equiv)

-

Base: Diisopropylethylamine (DIPEA) (1.5 equiv) - Optional if amine is excess

-

Solvent: Anhydrous THF or Acetonitrile (ACN)

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equiv of substrate in anhydrous THF (0.2 M concentration). Cool the solution to 0°C in an ice bath.

-

Rationale: Low temperature suppresses the higher-energy activation barrier of the

reaction.

-

-

Addition: Add the DIPEA followed by the dropwise addition of the amine solution over 15 minutes.

-

Note: If using a volatile amine like methylamine, use a sealed tube if the reaction requires warming later, but start open/vented at 0°C.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C). Monitor by LC-MS.[1]

-

Checkpoint: You should see the mass M+Amine-HCl. If starting material remains after 4 hours, warm to 40°C. Do not exceed 60°C to avoid C2 displacement.

-

-

Workup: Quench with saturated

. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over -

Purification: The product is basic. Purify via flash chromatography using DCM/MeOH/NH3 or by forming the HCl salt (add 4M HCl in dioxane to the etheral solution of crude product).

Protocol B: Thioether Formation (High Fidelity )

Objective: Introduction of thiols (e.g., thiophenol, alkyl thiols). Thiols are "soft" nucleophiles and highly selective for the saturated carbon over the aromatic ring.

Reagents:

Methodology:

-

Suspend

in Acetone (0.5 M). Add the thiol and stir for 10 min at RT to generate the thiolate. -

Add the chloromethyl pyridine substrate in one portion.

-

Stir at Room Temperature for 2–4 hours.

-

Filtration Workup: Filter off the inorganic salts. Concentrate the filtrate.

-

Validation: This reaction is typically quantitative. NMR should show a sharp singlet for the

protons around

Troubleshooting & Optimization Guide

Managing the "3-Methyl" Steric Effect

The 3-methyl group provides a "buttressing effect." While it protects the 2-fluoro group from

-

Issue: Reaction is sluggish compared to non-methylated analog.

-

Solution: Do not simply crank up the heat (which risks

). Instead, switch to a more polar aprotic solvent like DMF or DMSO to accelerate the

Solvent Selection Matrix

| Solvent | Dielectric Constant | Risk of | Recommendation | |

| THF | Low | Moderate | Low | Best for Aminations |

| Acetone | Medium | Good | Low | Best for Thiolations |

| DMF | High | Excellent | Moderate | Use only if reaction is slow |

| MeOH/EtOH | High | Poor | High | AVOID (Promotes solvolysis/alkoxide formation) |

References

-

BenchChem Application Notes. Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. (Accessed 2025).[2][3][4][5] Link

-

TCI Chemicals. Safety Data Sheet: 2-(Chloromethyl)pyridine Hydrochloride. (Accessed 2025).[2][3][4][5][6] Link

-

National Institutes of Health (NIH). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (Accessed 2025).[2][3][4][5] Link

-

Sigma-Aldrich. Safety Data Sheet: Chloromethyl pyridine derivatives. (Accessed 2025).[2][3][4][5][6] Link

Sources

Application Note: 4-(Chloromethyl)-2-fluoro-3-methylpyridine as a Premium Electrophile in Targeted Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: 4-(chloromethyl)-2-fluoro-3-methylpyridine (CAS 1227594-61-7)

Mechanistic Rationale: The "Fluorine Magic" in Lead Optimization

As a Senior Application Scientist, I frequently encounter pharmacokinetic bottlenecks during lead optimization—specifically, poor membrane permeability, rapid oxidative metabolism, and hERG channel blockade liabilities. The integration of 4-(chloromethyl)-2-fluoro-3-methylpyridine into heterocyclic scaffolds is a highly effective, field-proven strategy to overcome these hurdles.

The utility of this building block relies on three distinct structural features:

-

pKa Modulation via C2-Fluorination: A standard pyridine ring has a pKa of ~5.2, making it protonated and basic under physiological conditions. The incorporation of a highly electronegative fluorine atom at the ortho (C2) position exerts a profound inductive electron-withdrawing effect. This drastically lowers the pKa of the pyridine nitrogen to near 0, rendering it neutral at pH 7.4. This neutrality directly translates to enhanced passive membrane permeability and a significant reduction in hERG toxicity [1].

-

Conformational Locking via C3-Methylation: The methyl group at the C3 position provides critical steric hindrance. When the C4-chloromethyl group is conjugated to a bulky core (e.g., an azaindole or quinoline), the methyl group restricts rotational degrees of freedom. This locks the pharmacophore into a bioactive conformation, reducing the entropic penalty upon target binding [2].

-

Electrophilic Priming at C4: The primary alkyl chloride acts as a highly reactive, benzylic-like electrophile, enabling rapid and high-yielding SN2 displacements with various nucleophiles (amines, amides, and phenols).

Physicochemical Profiling

To facilitate fragment-based drug design (FBDD) and ensure compliance with Lipinski’s Rule of 5, the quantitative physicochemical parameters of this building block are summarized below.

| Parameter | Value | Medicinal Chemistry Impact |

| Molecular Weight | 159.59 g/mol | Low molecular weight ensures the final conjugated lead remains well within optimal drug-like space. |

| LogP (Predicted) | ~1.8 - 2.2 | The fluorine atom increases lipophilicity, enhancing passive membrane permeability and oral bioavailability. |

| pKa (Pyridine N) | ~0.5 (Estimated) | Neutralizes basicity at physiological pH, mitigating off-target hERG channel interactions. |

| Topological Polar Surface Area | 12.89 Ų | Minimal TPSA contribution, highly favorable for Blood-Brain Barrier (BBB) penetration in CNS targets. |

| Electrophilicity | High | The chloromethyl group undergoes rapid SN2 displacement, minimizing harsh reaction conditions. |

Synthetic Workflow: Heterocycle N-Alkylation

The most common application of 4-(chloromethyl)-2-fluoro-3-methylpyridine is the N-alkylation of complex heterocyclic cores, such as azaindoles or quinoline-4-carboxamides, to generate targeted kinase or pathway inhibitors.

Workflow: SN2 N-alkylation of a heterocyclic core using 4-(chloromethyl)-2-fluoro-3-methylpyridine.

Self-Validating Experimental Protocol: SN2 Alkylation

This protocol outlines the optimal conditions for conjugating 4-(chloromethyl)-2-fluoro-3-methylpyridine to a nitrogen-containing heterocycle. It is engineered as a self-validating system to prevent common failure modes such as polyalkylation or reagent hydrolysis.

Step 1: Preparation & Anhydrous Causality

Water acts as a competitive nucleophile, leading to the rapid hydrolysis of the chloromethyl group into a useless hydroxymethyl byproduct.

-

Action: Flame-dry all glassware under a vacuum and backfill with ultra-pure Argon. Use strictly anhydrous N,N-Dimethylformamide (DMF) (water content <50 ppm).

Step 2: Reagent Addition & The "Cesium Effect"

-

Action: Dissolve the heterocyclic scaffold (1.0 eq, e.g., 1.0 mmol) in 5.0 mL of anhydrous DMF. Add Cesium Carbonate (Cs₂CO₃) (2.0 eq, 2.0 mmol) and stir at room temperature for 15 minutes.

-

Causality: The choice of Cs₂CO₃ over K₂CO₃ is driven by the "cesium effect." The large ionic radius of the cesium cation generates a highly naked, reactive anion on the heterocycle. Furthermore, Cs₂CO₃ exhibits superior solubility in DMF, ensuring a homogeneous environment that favors selective N-alkylation over O-alkylation.

-

Action: Add 4-(chloromethyl)-2-fluoro-3-methylpyridine (1.2 eq, 1.2 mmol) dropwise via a syringe. The slight excess compensates for trace degradation, while dropwise addition prevents localized exothermic spikes.

Step 3: Thermal Activation

-

Action: Elevate the reaction temperature to 60 °C and stir for 4–6 hours.

-

Causality: This specific thermal window provides the necessary activation energy for the SN2 displacement while remaining safely below the threshold for thermal degradation of the fluorinated pyridine.

Step 4: Quench & Selective Extraction

-

Action: Cool the mixture to 0 °C and quench with 10 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 15 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 10 mL), followed by brine.

-

Causality: DMF is notoriously difficult to remove in vacuo. Washing with aqueous LiCl selectively partitions the DMF into the aqueous phase, preventing solvent carryover during concentration and ensuring a clean crude NMR.

Step 5: Validation & Purification

-

Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Validation: Confirm product formation via LC-MS prior to purification. The target mass should reflect the displacement of the chloride ion [M - Cl + H]+. Purify the crude mixture using silica gel flash chromatography (Hexanes/EtOAc gradient).

Biological Application Context: Sonic Hedgehog (Shh) Inhibition

Recent breakthroughs in medicinal chemistry have highlighted the 2-fluoro-3-methylpyridin-4-yl moiety as a critical pharmacophore in oncology. Specifically, it has been successfully integrated into quinoline-4-carboxamide derivatives acting as potent inhibitors of the Sonic Hedgehog (Shh) signaling pathway[3].

By SN2 alkylating the quinoline core with 4-(chloromethyl)-2-fluoro-3-methylpyridine, researchers generate a molecule that effectively binds to the Smoothened (SMO) transmembrane protein. The fluorinated pyridine ring penetrates the hydrophobic binding pocket of SMO, locking the receptor in an inactive state and preventing the downstream translocation of GLI transcription factors to the nucleus.

Diagram: Shh pathway showing the therapeutic intervention of the fluorinated pyridine inhibitor at SMO.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. URL: [Link]

-

Xu, X., et al. (2022). "Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes." Organic Chemistry Frontiers, 9(1). URL: [Link]

- Shalini, V., et al. (2025). "Unveiling the structural and theoretical properties of 6-(2-fluoro-3-methylpyridin-4-yl)-2-(4-methoxyphenyl)-N-phenylquinoline-4-carboxamide compound as Sonic Hedgehog protein inhibitor." Journal of Molecular Structure.

The Lynchpin of Modern Fungicides: Application of 4-(Chloromethyl)-2-fluoro-3-methylpyridine in Agrochemical Synthesis

Abstract